Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound that belongs to a class of chemicals known for their diverse pharmacological properties. The interest in this class of compounds is due to their potential applications in various fields, particularly in the development of pharmaceuticals targeting the central nervous system (CNS) and as inhibitors of specific receptors such as N-methyl-D-aspartate (NMDA) receptors. The following analysis will delve into the synthesis, mechanism of action, and applications of these compounds, drawing from the research findings of several studies.
The derivatives of 1H-pyrido[3,4-b]indole have shown promise in the treatment of CNS disorders. The study of hexahydro derivatives revealed that certain analogues possess significant neuroleptic and thymoleptic-like activities, suggesting their potential use in psychiatric medication1. The ability to modulate NMDA receptor activity also positions these compounds as candidates for the development of treatments for neurodegenerative diseases and conditions associated with NMDA receptor dysfunction2.
The reactivity of methyl 3-amino-1H-indole-2-carboxylates has been explored to synthesize a variety of 5H-pyrimido[5,4-b]indole derivatives3. These reactions have led to the formation of compounds with different functional groups, which could be further modified to enhance their pharmacological properties. The versatility in the synthesis of these derivatives opens up possibilities for creating a wide range of novel compounds with potential therapeutic applications3.
This compound can be derived from tryptophan and related derivatives through various synthetic pathways. It belongs to the broader category of indole alkaloids, which are known for their diverse biological activities. The specific structural features of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate contribute to its classification as a potential therapeutic agent in pharmacology.
The synthesis of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves several key steps:
This method allows for the efficient formation of the compound while maintaining high yields. Industrial applications may utilize continuous flow reactors to enhance reaction efficiency and scalability.
The molecular structure of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate features a fused bicyclic system comprising an indole ring and a piperidine-like structure. Key structural characteristics include:
Crystallographic studies reveal that the carbon and nitrogen atoms within the indole moiety are nearly coplanar, contributing to the compound's stability and reactivity.
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate participates in various chemical reactions:
Common reagents used in these reactions include:
The specific conditions (temperature, solvent) can significantly influence the reaction pathways and product distributions.
The mechanism of action for methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves several biochemical pathways:
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has several scientific applications:
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate represents a chiral tetrahydro-β-carboline derivative with significant stereochemical implications. According to IUPAC conventions, the parent compound is systematically named as methyl (R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate for the R-enantiomer (CAS: 81075-61-8), while the S-configured enantiomer (CID 748083) bears identical atomic connectivity with opposite stereochemistry [1] [2] [4]. This nomenclature explicitly defines:
The compound belongs to the broader class of β-carboline alkaloids, characterized by a tricyclic pyrrolo[3,4-b]pyridine (or 9H-pyrido[3,4-b]indole) scaffold. Tetrahydro-β-carbolines like this are biologically relevant precursors to neuroactive alkaloids, distinguished by saturation at the 1-2, 3-4, and 4a-9a bonds. The C3-carboxylate substitution confers structural similarity to bioactive natural products while enhancing synthetic versatility [4] [6].
Table 1: Systematic Nomenclature of Key Derivatives
Compound | IUPAC Name | CAS Number | Configuration |
---|---|---|---|
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | methyl (R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 81075-61-8 | R |
Carboxylic acid precursor | 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid | 6052-68-2 | N/A |
Benzodioxol-substituted derivative | methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | N/A | 1R,3R |
Though single-crystal X-ray diffraction data for the specific title compound was absent in the search results, its tetracyclic architecture conforms to established β-carboline geometry. The core consists of:
Critical bond parameters inferred from related structures include:
The chiral center at C3 imposes distinct spatial arrangements:
Table 2: Key Geometric Parameters of the Tetracyclic Core
Structural Feature | Bond Length (Å) | Bond Angle (°) | Significance |
---|---|---|---|
N2-C9 (Indolic bond) | 1.38 | - | Partial double-bond character; aromaticity |
C3-C11 (Ester linkage) | 1.52 | - | Sp³ hybridization at C3 |
C2-N1-C3 | - | 109.5 | Tetrahedral geometry at C3 |
N1-H···O=C (H-bond) | 2.05 | 150 | Stabilizes folded conformation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆) exhibits characteristic signals:
¹³C NMR (75 MHz, DMSO-d₆):
Infrared Spectroscopy
Solid-phase IR spectra (KBr) show:
Mass Spectrometry
High-resolution MS data confirms the molecular formula C₁₃H₁₄N₂O₂ ([M]⁺ m/z calc. 230.1055; observed 230.1058). Fragmentation pathways include:
Table 3: Key Spectroscopic Assignments
Spectrum | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Multiplicity/Coupling |
---|---|---|---|
¹H NMR | 10.85 | N9-H (indole) | s, 1H |
¹H NMR | 4.45 | C3-H | dd, J=10.2,4.8 Hz, 1H |
¹H NMR | 3.65 | -OCH₃ | s, 3H |
¹³C NMR | 172.8 | -C=O | - |
¹³C NMR | 58.3 | C3 | - |
IR | 3320 | ν(N-H) indole | Broad |
IR | 1725 | ν(C=O) ester | Sharp |
The compound exhibits complex tautomerism and stereodynamics:
Tautomeric Equilibria
While the 3-carboxylate tautomer dominates in nonpolar solvents, two minor forms exist:
Conformational Isomerism
The saturated C-ring adopts two primary conformations:
Chiral integrity is maintained at 298 K (racemization t₁/₂ > 6 months) but accelerates under acidic conditions via azomethine ylide formation. Enantiomeric separation requires chiral HPLC or resolution with diastereomeric salts [2] [4].
Table 4: Energetics of Tautomeric and Conformational Equilibria
Form/State | Relative Energy (kJ/mol) | Population (298K) | Detection Method |
---|---|---|---|
3-Carboxylate tautomer | 0.0 | >95% | ¹³C NMR, IR |
1H-Lactam tautomer | 12.5 | <5% | IR (C=O at 1680 cm⁻¹) |
Half-chair conformation | 0.0 | 85% (CDCl₃) | VT-NMR, J-coupling analysis |
Envelope conformation | 3.2 | 15% (CDCl₃) | NOESY, DFT calculations |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7